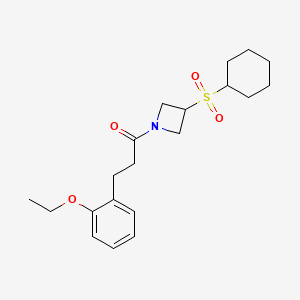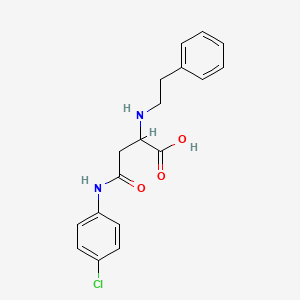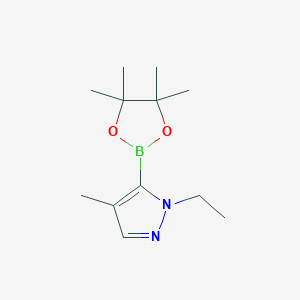
3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine;hydrochloride” were not found, similar compounds have been synthesized using various methods .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques .
Aplicaciones Científicas De Investigación
Environmental Estrogens
Research has identified certain chemicals with estrogenic activity, like Methoxychlor, that can have significant physiological effects, particularly on the reproductive system. These studies highlight concerns regarding environmental estrogens' potential hazards to development and/or reproduction due to their presence in the environment (Cummings, 1997).
Pharmacology of Organophosphorus Compounds
The study of organophosphorus compounds like Metrifonate reveals their use in treating diseases such as schistosomiasis and their unique properties, such as nonenzymatic transformation into active components. This research underscores the importance of detailed pharmacokinetic and toxicological studies for therapeutic applications (Holmstedt et al., 1978).
Neurochemistry and Neurotoxicity
Investigations into the neurochemical effects and neurotoxicity of compounds like MDMA provide insights into the biological impacts of psychoactive substances. Such studies are crucial for understanding both the therapeutic potential and risks associated with these compounds (McKenna & Peroutka, 1990).
Supramolecular Chemistry
The development of supramolecular capsules from calixpyrrole scaffolds illustrates the application of chemical compounds in creating novel materials with potential uses in drug delivery, sensing, and catalysis. This research area explores the assembly and properties of complex structures at the molecular level (Ballester, 2011).
Environmental Monitoring of Organic Pollutants
The study of the occurrence, fate, and behavior of organic pollutants, such as parabens, in aquatic environments demonstrates the environmental impact of widely used chemical compounds. Such research informs efforts to monitor and mitigate pollution in natural water bodies (Sousa et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2)12(8-9-14-13)10-4-6-11(15-3)7-5-10;/h4-7,12,14H,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOHFWHVRZUPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC=C(C=C2)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2711699.png)


![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2711704.png)

![2-[(3-Methylphenyl)amino]cyclopentan-1-ol](/img/structure/B2711707.png)
![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2711708.png)



![(2E)-3-[(2-chlorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2711715.png)

![2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2711720.png)